molecular formula C14H11Cl2NO4S B13377516 2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid

2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid

Cat. No.: B13377516
M. Wt: 360.2 g/mol
InChI Key: NANVUFZGQBJTQW-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a sulfonamide group attached to a benzoic acid moiety

Properties

Molecular Formula

C14H11Cl2NO4S

Molecular Weight

360.2 g/mol

IUPAC Name

2-[(2,4-dichloro-5-methylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C14H11Cl2NO4S/c1-8-6-13(11(16)7-10(8)15)22(20,21)17-12-5-3-2-4-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)

InChI Key

NANVUFZGQBJTQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid typically involves the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with anthranilic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but lacks the sulfonamide group.

    2,4-Dichloro-5-methylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzoic acid moiety.

Uniqueness

2-{[(2,4-Dichloro-5-methylphenyl)sulfonyl]amino}benzoic acid is unique due to the presence of both the sulfonamide and benzoic acid groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

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